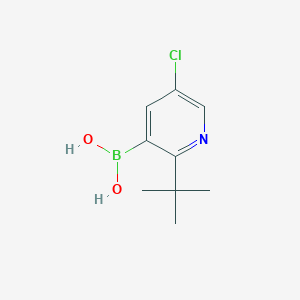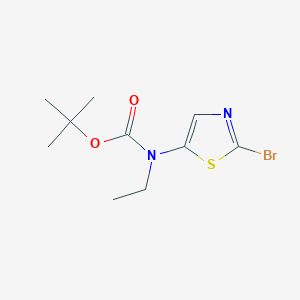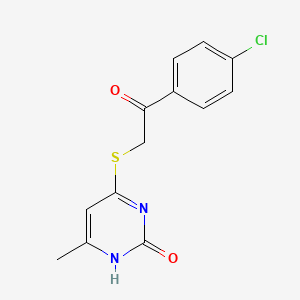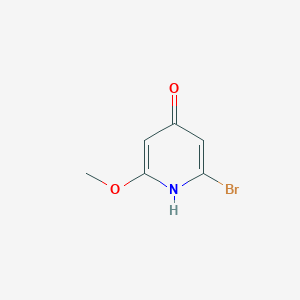![molecular formula C28H31BrN4O2 B14091684 2-Amino-5-bromo-3',6'-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9'-xanthene]-3-one](/img/structure/B14091684.png)
2-Amino-5-bromo-3',6'-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9'-xanthene]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-3’,6’-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9’-xanthene]-3-one is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is part of the xanthene dye family, which is widely used in biological staining and fluorescence microscopy due to its intense fluorescence properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-bromo-3’,6’-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9’-xanthene]-3-one typically involves the reaction of rhodamine B with aniline in the presence of a base such as sodium carbonate. The reaction is carried out in ethanol at a controlled temperature of 30-40°C. After the reaction, the product is filtered, washed with ethanol, and dried to obtain the final compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3’,6’-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9’-xanthene]-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced by other halogens or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or iodine. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various halogenated derivatives.
Scientific Research Applications
2-Amino-5-bromo-3’,6’-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9’-xanthene]-3-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in various chemical assays and analytical techniques.
Biology: Employed in fluorescence microscopy for staining biological samples, allowing for the visualization of cellular structures and processes.
Medicine: Investigated for potential use in diagnostic imaging and as a marker in therapeutic research.
Industry: Utilized in the manufacturing of fluorescent inks and dyes for various industrial applications.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-3’,6’-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9’-xanthene]-3-one involves its interaction with specific molecular targets and pathways. The compound’s fluorescence properties are due to its ability to absorb light at specific wavelengths and emit light at a different wavelength. This property is exploited in various imaging and diagnostic techniques. The molecular targets and pathways involved in its action are primarily related to its ability to bind to specific cellular components, enhancing their visibility under fluorescence microscopy .
Comparison with Similar Compounds
Similar Compounds
Rhodamine B: A closely related compound with similar fluorescence properties but different structural features.
Fluorescein: Another xanthene dye with distinct absorption and emission spectra.
Eosin: A brominated xanthene dye used in histology for staining tissues.
Uniqueness
2-Amino-5-bromo-3’,6’-bis(diethylamino)-2,3-dihydrospiro[isoindole-1,9’-xanthene]-3-one is unique due to its specific structural configuration, which imparts distinct fluorescence characteristics. Its ability to undergo various chemical modifications also makes it versatile for different applications in scientific research and industry.
Properties
Molecular Formula |
C28H31BrN4O2 |
|---|---|
Molecular Weight |
535.5 g/mol |
IUPAC Name |
2-amino-6-bromo-3',6'-bis(diethylamino)spiro[isoindole-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C28H31BrN4O2/c1-5-31(6-2)19-10-13-23-25(16-19)35-26-17-20(32(7-3)8-4)11-14-24(26)28(23)22-12-9-18(29)15-21(22)27(34)33(28)30/h9-17H,5-8,30H2,1-4H3 |
InChI Key |
YIVMTMFJBLPKQE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)Br)C(=O)N3N)C5=C(O2)C=C(C=C5)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-methyl-2-[(1E)-2-(tributylstannyl)ethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B14091604.png)
![7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-4,9,10,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B14091608.png)
![3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine;dihydrobromide](/img/structure/B14091613.png)

![2-(4-fluorophenyl)-5-[3-oxo-3-(thiomorpholin-4-yl)propyl]pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14091619.png)
![3-(5-chloro-2-hydroxy-4-methylphenyl)-4-(3,4-dichlorophenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14091621.png)
![3-methyl-8-[(2E)-2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14091624.png)
![Methyl [(4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)sulfanyl]acetate](/img/structure/B14091625.png)


![7-(2,6-dichlorobenzyl)-3,9-dimethyl-1-(2-oxopropyl)-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B14091633.png)

![2-(3-Methoxypropyl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091645.png)
![(2Z)-2-[(1-benzyl-3,4-dihydro-2H-pyridin-4-yl)methylidene]-5,6-dimethoxy-3H-inden-1-one](/img/structure/B14091653.png)
